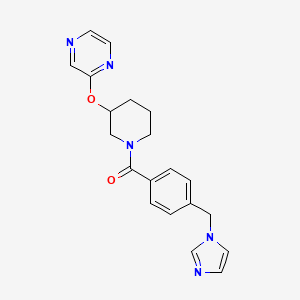

![molecular formula C19H13F3N4S2 B2476450 methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide CAS No. 478247-56-2](/img/structure/B2476450.png)

methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

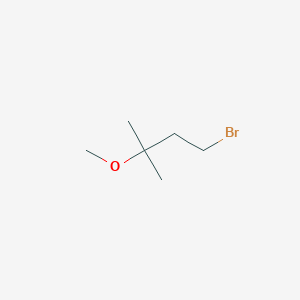

This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential applications in medicinal chemistry . They contain a pyrazole ring fused with a pyrimidine ring. This particular compound has a trifluoromethylphenyl group attached to the pyrazole ring and a phenyl group attached to the pyrimidine ring. It also contains a sulfanyl group, which is a sulfur atom bonded to a hydrogen atom.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused pyrazolo[3,4-d]pyrimidine ring system, with the phenyl and trifluoromethylphenyl groups attached at the 1 and 4 positions of the pyrazole ring, respectively. The sulfanyl group would be attached to the 6 position of the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could in turn affect its solubility and stability .Wissenschaftliche Forschungsanwendungen

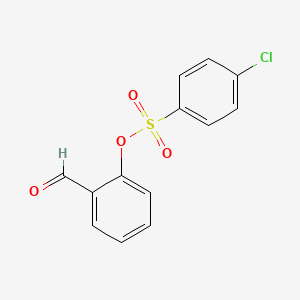

Chemical Reactions and Synthesis

- Domino Reactions : This compound is involved in domino reactions leading to the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline, illustrating its role in complex chemical processes (Erkin & Ramsh, 2014).

- Catalytic Actions : Studies have shown its use in catalytic actions, such as the aroylation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidines, highlighting its potential as a catalyst in organic synthesis (Miyashita et al., 1990).

- Synthesis of Novel Compounds : It has been used in the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines and other heterocyclic compounds, showing its utility in creating new chemical entities (Li et al., 2012).

Physical and Chemical Properties

- Potentiometric and Thermodynamic Studies : This compound has been studied for its metal-ligand stability, providing insights into its chemical behavior in various environments (Fouda et al., 2006).

- Molecular Conformation Studies : Research has been conducted on the molecular conformation and intramolecular interactions of similar compounds, which is crucial for understanding its behavior in different states (Avasthi et al., 2002).

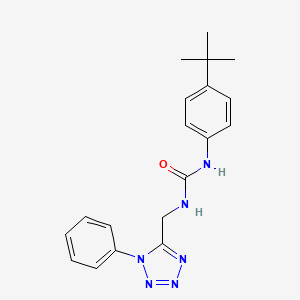

Potential Applications in Drug Discovery and Materials Science

- Anticancer and Anti-inflammatory Agents : Some derivatives have been evaluated for their anticancer and anti-inflammatory properties, indicating potential applications in pharmaceuticals (Rahmouni et al., 2016).

- Antimicrobial Activity : Certain derivatives have shown antimicrobial activity against various microorganisms, suggesting their use in developing new antimicrobial agents (Abdelhamid et al., 2010).

Miscellaneous Applications

- Corrosion Inhibition : Studies have also explored its use in corrosion inhibition, demonstrating its potential in materials science and engineering (Hameed et al., 2020).

Wirkmechanismus

Target of Action

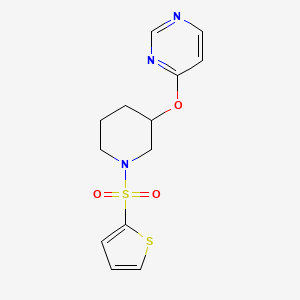

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme that plays a pivotal role in cell proliferation and the cell cycle . It is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal function of CDK2, leading to alterations in cell cycle progression . The compound’s interaction with CDK2 results in significant changes in the cell cycle, leading to apoptosis induction within certain cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway in cell proliferation . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to the induction of apoptosis, or programmed cell death . This disruption of the cell cycle and induction of apoptosis can lead to the death of cancer cells, providing a potential therapeutic effect .

Pharmacokinetics

These properties can help predict the observed antitumor activity .

Result of Action

The result of the compound’s action is a significant alteration in cell cycle progression, leading to apoptosis induction within certain cells . This can lead to the death of cancer cells, providing a potential therapeutic effect . In particular, the compound has shown potent activity against certain cell lines, including MCF-7 and HCT-116 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methylsulfanyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N4S2/c1-27-18-24-16-15(11-23-26(16)13-7-3-2-4-8-13)17(25-18)28-14-9-5-6-12(10-14)19(20,21)22/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEUDMUTYQWLDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2476373.png)

![2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N,N-diethylacetamide; oxalic acid](/img/structure/B2476380.png)

![2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2476382.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2476383.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2476385.png)

![Ethyl 6-acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2476390.png)